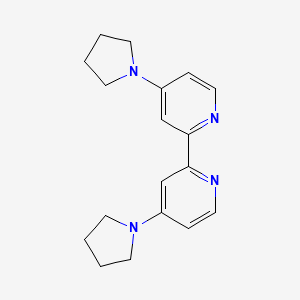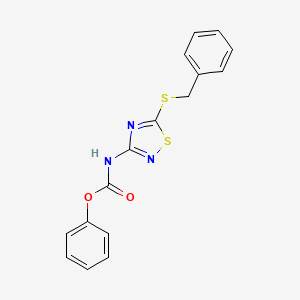
4,4'-Di(pyrrolidin-1-yl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine is an organic compound with the molecular formula C18H22N4. It is a bipyridine derivative where each pyridine ring is substituted with a pyrrolidine group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution of the bromine atoms by the pyrrolidine groups .
Industrial Production Methods
While specific industrial production methods for 4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced derivatives. Substitution reactions can lead to a variety of substituted bipyridine derivatives .
科学的研究の応用
作用機序
The mechanism of action of 4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine depends on its application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved are specific to the metal center and the type of reaction being catalyzed.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of pyrrolidine groups.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups at the 4-positions instead of pyrrolidine groups.
2,2’-Bipyridine: The parent compound without any substituents at the 4-positions.
Uniqueness
4,4’-Di(pyrrolidin-1-yl)-2,2’-bipyridine is unique due to the presence of pyrrolidine groups, which can enhance its solubility and electronic properties compared to its analogs. This makes it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics .
特性
分子式 |
C18H22N4 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
4-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H22N4/c1-2-10-21(9-1)15-5-7-19-17(13-15)18-14-16(6-8-20-18)22-11-3-4-12-22/h5-8,13-14H,1-4,9-12H2 |
InChIキー |
PMGICETZCRYDBB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=NC=C2)C3=NC=CC(=C3)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B13904777.png)
![3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride](/img/structure/B13904782.png)
![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)
![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)








![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)

